PF470

mGluR5 negative allosteric modulator binding affinity Ki comparative pharmacology

PF470 (PF-06297470) is a pyrazolopyrazine-based negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGluR5) discovered and preclinically characterized by Pfizer. It binds human mGluR5 with a Ki of 0.9 nM and inhibits receptor function with an IC50 of 2.5 nM.

Molecular Formula C18H16N6O
Molecular Weight 332.4 g/mol
CAS No. 1539296-45-1
Cat. No. B609972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF470
CAS1539296-45-1
SynonymsPF-06297470;  PF 06297470;  PF06297470;  PF-6297470;  PF 6297470;  PF6297470; 
Molecular FormulaC18H16N6O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C2=NN(C3=NC(=CN=C23)OCC4=CC=CC=N4)C
InChIInChI=1S/C18H16N6O/c1-12-6-8-19-9-14(12)16-17-18(24(2)23-16)22-15(10-21-17)25-11-13-5-3-4-7-20-13/h3-10H,11H2,1-2H3
InChIKeyRDLSKDOSNKLEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF470 (CAS 1539296-45-1): A High-Potency, Alkyne-Free mGluR5 Negative Allosteric Modulator for Parkinson's Dyskinesia Research


PF470 (PF-06297470) is a pyrazolopyrazine-based negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGluR5) discovered and preclinically characterized by Pfizer [1]. It binds human mGluR5 with a Ki of 0.9 nM and inhibits receptor function with an IC50 of 2.5 nM [1]. PF470 is structurally distinct from first-generation alkyne-containing mGluR5 NAMs such as MPEP and MTEP, lacking the acetylene motif associated with glutathione-conjugation-mediated hepatotoxicity [1]. The compound demonstrates robust, dose-dependent efficacy in the MPTP-rendered nonhuman primate model of L-DOPA-induced dyskinesia (PD-LID), reducing dyskinesia severity equivalently to amantadine without compromising L-DOPA anti-parkinsonian benefit [1]. Clinical development was terminated due to a mechanism-mediated delayed-type type IV hypersensitivity observed in a 90-day NHP regulatory toxicology study, not due to lack of efficacy or pharmacokinetic shortcomings [1].

Why PF470 Cannot Be Replaced by Generic mGluR5 NAMs in Mechanistic and Translational Studies


Compounds within the mGluR5 NAM class exhibit profound differences in chemotype-dependent toxophore profile, allosteric binding mode, and species-translatable receptor occupancy that preclude interchangeable use [1]. First-generation NAMs such as MPEP and MTEP contain a metabotropic-toxicophore alkyne moiety linked to glutathione conjugation and biliary hyperplasia in nonhuman primates [1], whereas PF470 belongs to a distinct pyrazolopyrazine series specifically engineered to eliminate this structural liability [1]. Furthermore, PF470 displays an unusually tight correlation between in vitro affinity (human Ki 0.9 nM), rat in vivo occupancy IC50 (1.04 nM), and NHP PET-derived IC50 (0.43 nM) — a cross-species translational precision not demonstrated for MPEP, MTEP, mavoglurant, or dipraglurant in published head-to-head studies [1]. Substituting PF470 with a higher-Ki analog would require recalibration of target engagement models and may invalidate established exposure-response relationships [1]. These chemotype-specific and PK/PD parameters make PF470 a non-fungible tool compound for mGluR5 target validation and PD-LID translational research.

PF470 Differential Evidence Guide: Quantitative Comparator Analysis for Procurement and Experimental Design


Binding Affinity Comparison: PF470 vs. Clinical-Stage and Tool mGluR5 NAMs

PF470 binds human mGluR5 with a Ki of 0.9 nM, placing it among the most potent mGluR5 NAMs reported [1]. This represents a >13-fold higher affinity than MPEP (Ki ~12 nM), >17-fold higher than MTEP (Ki ~16 nM), and >15-fold higher than mavoglurant (Ki ~14 nM) [2][3][4]. PF470's affinity is comparable to basimglurant (Kd 1.1 nM), yet PF470 achieves this potency without relying on the acetylene-containing chemotype that characterizes most earlier high-affinity NAMs [1].

mGluR5 negative allosteric modulator binding affinity Ki comparative pharmacology Parkinson's disease dyskinesia

Chemotype Differentiation: Alkyne-Free Pyrazolopyrazine Scaffold vs. Acetylene-Containing mGluR5 NAMs

PF470 is built on a pyrazolopyrazine core lacking any alkyne functional group, deliberately engineered to avoid the glutathione-conjugation-mediated hepatotoxicity observed with alkyne-containing mGluR5 NAMs [1]. In contrast, MPEP, MTEP, dipraglurant, and the clinical candidate GRN-529 all contain an acetylene moiety [1][2]. Pfizer's internal toxicology studies on GRN-529 revealed NHP biliary epithelial hyperplasia at all tested doses (TI < 4), with metabolite profiling confirming extensive glutathione conjugation at the alkyne, strongly implicating a structure-toxicity link [1]. PF470's alkyne-free design does not participate in this metabolic bioactivation pathway, representing a distinct chemotype choice for researchers seeking to decouple mGluR5 pharmacology from acetylene-associated toxicity [1].

structural toxophore alkyne glutathione conjugation hepatotoxicity avoidance mGluR5 NAM safety

mGluR Subtype Selectivity: PF470 Displays >33,000-Fold Window Over mGluR1

PF470 shows minimal activity at mGluR1 (IC50 = 30.5 mM) and no agonist or antagonist activity against any other mGlu receptor subtype (mGluR2-8) at concentrations up to 50 mM [1]. This translates to a >33,000-fold selectivity window (mGluR1 IC50 / mGluR5 Ki ratio). In contrast, MPEP, while also selective for mGluR5, has been reported to exhibit positive allosteric modulator activity at mGluR4 receptors at higher concentrations [2], introducing a potential off-target confound absent with PF470. The near-absolute selectivity at up to 50 mM enables experiments requiring clean mGluR5 target engagement without ancillary mGluR subtype modulation.

mGluR subtype selectivity off-target profiling mGluR1 counter-screening

CNS Penetration: Rat Brain-to-Plasma Ratio of 2.0 Demonstrates Active Brain Partitioning

PF470 achieved a rat unbound brain-to-unbound plasma concentration ratio (Cb,u:Cp,u) of 2.0, indicating net distribution into the CNS compartment beyond passive equilibrium [1]. This is supported by high passive permeability (RRCK Papp,A→B = 21 × 10⁻⁶ cm/s) and no P-glycoprotein efflux liability (MDR1 BA/AB = 1.11) [1]. While MTEP and MPEP are also brain-penetrant, quantitative Cb,u:Cp,u data for these comparators under identical experimental conditions are not available in the peer-reviewed literature, precluding direct numerical comparison. However, MTEP requires >50-fold higher extracellular fluid concentrations than its in vitro affinity to achieve complete mGluR5 receptor occupancy in vivo [2], suggesting less efficient CNS target engagement relative to plasma exposure compared to PF470's tight in vitro-to-in vivo correlation [1].

brain penetration CNS drug discovery unbound brain concentration neuropharmacokinetics

Translational PK/PD: Cross-Species IC50 Concordance Enables Direct Human Dose Prediction

PF470 exhibits an unusually tight cross-species PK/PD correlation: the human in vitro Ki (0.9 nM), rat in vivo receptor occupancy IC50 (1.04 nM, 95% CI: 0.94-1.15), and NHP PET-derived unbound plasma IC50 (0.43 nM, 95% CI: 0.30-0.60) are essentially identical [1]. This three-way concordance has not been demonstrated for other mGluR5 NAMs in peer-reviewed literature. For context, MPEP and MTEP display probe-dependent apparent affinity that varies with the signaling pathway measured, agonist used, and cell type [2], introducing uncertainty in translating in vitro potency to in vivo receptor occupancy. PF470's consistent IC50 across species and methodologies provides high confidence that in vitro potency directly predicts in vivo target engagement, enabling reliable human dose projections from preclinical occupancy data [1].

PET receptor occupancy translational pharmacology exposure-response human dose projection

PF470: Optimal Research and Industrial Application Scenarios in Translational Neuroscience


Parkinson's Disease L-DOPA-Induced Dyskinesia (PD-LID) Translational Studies in Nonhuman Primates

PF470 is the best-characterized mGluR5 NAM for PD-LID research in the MPTP NHP model, demonstrating statistically significant reduction in dyskinesia at 0.32 mg/kg (p < 0.01) and 1.0 mg/kg (p < 0.001) subcutaneous doses, equivalent to amantadine (20 mg/kg po) without impairing L-DOPA anti-parkinsonian efficacy [1]. The compound's PET-validated receptor occupancy (IC50 = 0.43 nM Cp,u) enables precise dose selection to target 77-97% mGluR5 occupancy, a range where dyskinesia attenuation is maximal [1]. For contract research organizations and academic labs conducting NHP PD-LID efficacy studies, PF470 provides a well-defined exposure-occupancy-response relationship that facilitates experimental reproducibility across sites.

mGluR5 Target Engagement and Occupancy Studies Using PET Imaging

PF470's near-identical in vitro Ki (0.9 nM), rat IVRO IC50 (1.04 nM), and NHP PET IC50 (0.43 nM) make it an ideal reference compound for calibrating mGluR5 PET occupancy assays and validating new mGluR5 PET tracers [1]. The compound has been successfully used with [18F]FPEB PET in NHPs, with four displacement scans establishing a robust Cp,u-occupancy curve [1]. Pharmaceutical companies developing next-generation mGluR5 NAMs can use PF470 as a pharmacological benchmark to compare brain penetration efficiency (Cb,u:Cp,u = 2.0) and target occupancy kinetics, while academic imaging centers can employ it as a positive control for mGluR5 displacement studies.

Mechanistic Dissection of mGluR5-Mediated vs. Chemotype-Mediated Toxicity in Preclinical Safety Studies

PF470's well-documented toxicity profile — delayed-type immune-mediated type IV hypersensitivity in NHP (TI < 10) confirmed as mechanism-mediated rather than chemotype-mediated by identical findings with a structurally distinct mGluR5 NAM [1] — makes it an essential reference compound for toxicology studies investigating mGluR5 target-related adverse effects. Researchers comparing PF470 with alkyne-containing NAMs (MPEP, MTEP, dipraglurant) can cleanly segregate target-mediated toxicity from structure-mediated toxicity (e.g., glutathione conjugation at the acetylene moiety) [1]. This is particularly relevant for pharmaceutical toxicology departments conducting investigative safety studies on mGluR5 modulators.

In Vitro Selectivity Profiling and Counter-Screening for mGluR Family Pharmacology

PF470 serves as a highly selective mGluR5 pharmacological probe for receptor profiling panels, with demonstrated lack of activity at mGluR2-8 up to 50 mM and only weak mGluR1 antagonism (IC50 = 30.5 mM) representing a >33,000-fold selectivity margin [1]. Unlike MPEP, which exhibits PAM activity at mGluR4 and could confound results in basal ganglia and cerebellar circuit studies [2], PF470 provides a clean mGluR5 signal suitable for target deconvolution experiments, heterologous expression system validation, and selectivity panel design in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF470

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.